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  • Product: 3-Fluoro-4-(2-methylphenyl)benzoic acid
  • CAS: 1284813-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(2-methylphenyl)benzoic acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-(2-methylphenyl)benzoic acid, a substituted aromatic carboxylic acid of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-(2-methylphenyl)benzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive public data for this specific molecule, this document outlines the fundamental principles governing its solubility based on its structural characteristics. It provides a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method, followed by a predictive analysis of its solubility in various classes of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical foundation and practical methodology required to establish a robust solubility profile for this and similar compounds.

Introduction and Theoretical Framework

The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physicochemical property that influences its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1][2] The compound of interest, 3-Fluoro-4-(2-methylphenyl)benzoic acid, is a complex organic molecule whose solubility is dictated by the interplay of its constituent functional groups.

A molecule's solubility is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] This is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[4]

The molecular structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid presents several key features that dictate its solubility:

  • Benzoic Acid Core: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This functional group promotes solubility in polar solvents.

  • Biphenyl-like Structure: The two connected phenyl rings create a large, nonpolar, and hydrophobic region on the molecule.[7] This sterically bulky, hydrocarbon-rich area favors solubility in nonpolar or weakly polar solvents.

  • Fluorine Substituent: The highly electronegative fluorine atom introduces a strong dipole but is a weak hydrogen bond acceptor.[8] Its presence can subtly modify the molecule's overall polarity and its interactions with solvents.

  • Methyl Group: The nonpolar methyl group (-CH₃) on the second phenyl ring further contributes to the molecule's hydrophobic character.

The overall solubility of this molecule in any given solvent will be a balance between the hydrophilic nature of the carboxylic acid group and the hydrophobic nature of the substituted biphenyl scaffold.[2]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[1][9]

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[1][10] After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method.[9]

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of crystalline 3-Fluoro-4-(2-methylphenyl)benzoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. An excess is confirmed when solid material remains visible after the equilibration period.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. Centrifugation at the test temperature is the preferred method to avoid disturbing the sediment, followed by filtration through a low-binding filter (e.g., PTFE).[9][11]

  • Quantification: Accurately dilute a known aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1] HPLC is advantageous as it can separate the analyte from any potential impurities or degradants.[1]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep1 Add excess solid solute to solvent in sealed vial equil1 Agitate at constant temperature (24-72h) prep1->equil1 equil2 Monitor concentration until plateau is reached equil1->equil2 Time points (e.g., 24, 48, 72h) sep1 Centrifuge sample at test temperature equil2->sep1 sep2 Filter supernatant (low-binding filter) sep1->sep2 quant1 Dilute clear supernatant sep2->quant1 quant2 Analyze concentration via validated HPLC-UV quant1->quant2 result1 Calculate Solubility (mg/mL or mol/L) quant2->result1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Scientific Rationale

Based on the structural analysis, a predictive solubility profile can be established. This profile categorizes solvents based on their polarity and hydrogen bonding capability.

Data Presentation
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The -OH group of alcohols can act as both a hydrogen bond donor and acceptor, strongly interacting with the solute's carboxylic acid group.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the carboxylic acid group.[4]
Moderate Polarity Acetone, Ethyl AcetateModerate These solvents have a significant dipole moment and can accept hydrogen bonds but cannot donate them. They can interact with the -COOH group but are also compatible with the nonpolar regions of the molecule.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate Pi-pi stacking interactions between the solvent's and solute's aromatic rings can occur. However, the lack of strong interactions with the polar carboxylic acid group limits overall solubility.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low These solvents only have weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group, leading to poor solubility. The large nonpolar part of the solute is not sufficient to overcome the strong solute-solute interactions (crystal lattice energy).[3][12]
Diagram of Intermolecular Interactions

G cluster_solute Solute: 3-Fluoro-4-(2-methylphenyl)benzoic acid cluster_solvent Solvent Classes solute_polar Polar Head (-COOH) (H-bond donor/acceptor) polar_protic Polar Protic (e.g., Ethanol) (H-bond donor/acceptor) solute_polar->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) (H-bond acceptor) solute_polar->polar_aprotic Strong Interaction (High Solubility) nonpolar Nonpolar (e.g., Hexane) (van der Waals forces) solute_polar->nonpolar Weak Interaction (Low Solubility) solute_nonpolar Nonpolar Tail (Aromatic Rings, -CH3) (Hydrophobic) solute_nonpolar->polar_protic Weak Interaction solute_nonpolar->nonpolar Favorable Interaction

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved March 19, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Gushchina, E. S., et al. (2025, April 19). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design. Retrieved March 19, 2026, from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved March 19, 2026, from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved March 19, 2026, from [Link]

  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy.ai. Retrieved March 19, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved March 19, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Absorption Systems. Retrieved March 19, 2026, from [Link]

  • A.8. PARTITION COEFFICIENT. (n.d.). European Commission. Retrieved March 19, 2026, from [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. Retrieved March 19, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 19, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved March 19, 2026, from [Link]

  • Intermolecular Forces. (2019, September 3). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Water Solubility (Flask Method). (2014, May 7). Regulations.gov. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Fluoro-4-(2-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and polymorphism, are of paramount impor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and polymorphism, are of paramount importance in drug development. These properties influence critical parameters such as solubility, dissolution rate, bioavailability, and stability. This guide focuses on 3-Fluoro-4-(2-methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry. As of the latest literature review, a definitive experimental crystal structure for this specific compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD).[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary experimental and computational workflows to determine its crystal structure, investigate its polymorphic landscape, and characterize its solid-state properties. By synthesizing established methodologies with expert insights, this document provides a robust framework for the solid-state characterization of this and other novel chemical entities.

Introduction: The Critical Role of Solid-State Characterization

The therapeutic efficacy of a drug is intrinsically linked to its physicochemical properties. For solid dosage forms, the arrangement of molecules in the crystal lattice dictates a cascade of performance-related attributes. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development. Different polymorphs of the same API can exhibit distinct melting points, solubilities, and stability profiles, which can have significant clinical and regulatory implications.[2]

3-Fluoro-4-(2-methylphenyl)benzoic acid, with its potential for various intermolecular interactions, is a candidate for exhibiting a rich polymorphic landscape. The presence of a carboxylic acid moiety strongly suggests the formation of hydrogen-bonded dimers, a common and stabilizing motif in the crystal structures of benzoic acid derivatives.[2][3] The fluorine and methyl substituents can further influence crystal packing through weaker interactions. A thorough understanding of its solid-state chemistry is therefore essential for its development as a potential therapeutic agent.

This guide will provide the scientific and technical foundation to:

  • Synthesize and purify high-quality single crystals of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

  • Determine its single-crystal X-ray structure.

  • Conduct a comprehensive polymorph screen.

  • Characterize the resulting solid forms using a suite of analytical techniques.

Synthetic Pathway and Purification

The synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic acid can be approached through established cross-coupling methodologies. A common and effective route for the formation of the biaryl scaffold is the Suzuki-Miyaura coupling reaction.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and widely used method involves the coupling of a boronic acid or its ester with a halogenated aromatic compound, catalyzed by a palladium complex.

Synthesis_Workflow A 3-Fluoro-4-bromobenzoic acid D Suzuki-Miyaura Coupling A->D B 2-Methylphenylboronic acid B->D C Pd Catalyst & Base C->D E Crude Product D->E Reaction F Purification (Recrystallization/Chromatography) E->F Work-up G 3-Fluoro-4-(2-methylphenyl)benzoic acid F->G Isolation

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-fluoro-4-bromobenzoic acid (1.0 eq) and 2-methylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for instance, sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an acid like 1M HCl and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Crystallization and Polymorph Screening

The discovery of different polymorphic forms is often a combination of systematic screening and serendipity. A comprehensive polymorph screen should explore a wide range of crystallization conditions.[2]

General Crystallization Workflow

Crystallization_Workflow Start Purified Compound Solvent_Screen Solvent Selection (Polar, Non-polar, Mixtures) Start->Solvent_Screen Method_Screen Crystallization Method (Slow Evaporation, Cooling, Vapor Diffusion, etc.) Solvent_Screen->Method_Screen Crystals Crystal Formation Method_Screen->Crystals Analysis Characterization (XRD, DSC, TGA, Microscopy) Crystals->Analysis

Caption: A systematic workflow for crystallization and polymorph screening.

Experimental Protocol: Polymorph Screening

A variety of solvents with different polarities and hydrogen bonding capabilities should be employed.

Solvent System Crystallization Technique Rationale
High Polarity
Ethanol, MethanolSlow Evaporation, Slow CoolingSolvents capable of hydrogen bonding with the carboxylic acid.
AcetoneVapor Diffusion (with anti-solvent like hexane)Aprotic polar solvent, can lead to different packing.
Medium Polarity
Ethyl AcetateSlow EvaporationCommon solvent for crystallization of organic acids.
DichloromethaneSlow EvaporationCan promote different crystal habits.
Low Polarity
TolueneSlow CoolingAromatic solvent, may interact via π-stacking.
Heptane/HexaneUsed as anti-solventsTo induce precipitation and crystallization.

Procedure for Slow Evaporation:

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor for crystal growth over several days.

Solid-State Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of polymorphic forms.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a compound. It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Data to be Obtained:

  • Unit cell parameters (a, b, c, α, β, γ)

  • Space group

  • Atomic coordinates of all atoms

  • Details of intermolecular interactions (e.g., hydrogen bonding distances and angles)

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze bulk crystalline samples. Each polymorph will have a unique PXRD pattern, making it an excellent tool for identifying different forms and assessing sample purity.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature.[4] It is used to determine melting points, transition temperatures between polymorphs, and enthalpies of fusion. TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and identify the presence of solvates.

Spectroscopic Techniques: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is sensitive to the local environment of molecules. Different polymorphs can exhibit distinct IR and Raman spectra due to differences in intermolecular interactions, particularly those involving the carboxylic acid group.

Predicted Structural Features and Potential for Polymorphism

Based on the chemical structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid and crystal structures of similar compounds, we can anticipate key structural features.

  • Hydrogen Bonding: The carboxylic acid group is highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds.[3] This is a very common and robust supramolecular synthon in benzoic acid derivatives.

  • Conformational Flexibility: The dihedral angle between the two aromatic rings will be a key conformational parameter. Steric hindrance between the fluorine atom and the methyl group may lead to a non-planar conformation. Different polymorphs could potentially "trap" different molecular conformations.[2]

  • Influence of Substituents: The fluorine atom can participate in weaker C-H···F interactions, while the methyl group can influence packing through van der Waals forces.

The potential for different packing arrangements of the hydrogen-bonded dimers, coupled with possible conformational flexibility, provides a strong rationale for the existence of polymorphism in this system.

Conclusion

While the crystal structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and solid-state characterization. By following the outlined protocols, researchers can systematically approach the determination of its crystal structure and explore its polymorphic landscape. The insights gained from such studies are crucial for advancing the development of this compound as a potential pharmaceutical agent, ensuring its quality, stability, and performance. The application of these fundamental principles of solid-state chemistry will undoubtedly pave the way for a deeper understanding and successful utilization of this and other novel molecular entities.

References

  • Information on a related compound, 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. Chemical Substance Information. [Link]

  • Structural characterization of fluorine-containing ligands with a terphenyl core. Elsevier. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis and crystallization of 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. [Link]

  • Crystal data for 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PMC. [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Synthesis and structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. [Link]

  • Crystal structure of 3-(4-Fluorophenylsulfinyl)-2-methyl-1-benzofuran. PMC. [Link]

  • Computed properties of 4-Fluoro-2-(4-methylphenyl)benzoic acid. PubChem. [Link]

  • Crystal structure of 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. PubMed. [Link]

  • Crystallographic and spectroscopic characterization of nitro-(trifluoromethyl)benzoic acid isomers. ResearchGate. [Link]

  • Polymorphs of a {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid derivative. PubMed. [Link]

  • Synthesis, Crystal Structure, and Computational Investigations of a pyridazin-3(2H)-one derivative. MDPI. [Link]

  • Review on polymorph transformation of solid drugs. RSC Publishing. [Link]

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Foundational

In Vitro Mechanism of Action of 3-Fluoro-4-(2-methylphenyl)benzoic Acid: A Dual-Targeting Biphenyl Scaffold

Executive Summary 3-Fluoro-4-(2-methylphenyl)benzoic acid (3-F-4-o-Tol-BA) represents a highly versatile fluorinated biphenyl carboxylic acid scaffold. In medicinal chemistry, biphenyl carboxylic acids are recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(2-methylphenyl)benzoic acid (3-F-4-o-Tol-BA) represents a highly versatile fluorinated biphenyl carboxylic acid scaffold. In medicinal chemistry, biphenyl carboxylic acids are recognized as "privileged structures" capable of modulating multiple critical cellular signaling pathways[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) heavily utilize this pharmacophore to target cyclooxygenase (COX) enzymes[2], recent structural biology advancements have repurposed these scaffolds as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) in oncology. This technical guide details the structural rationale, putative in vitro mechanisms of action, and self-validating experimental protocols for evaluating 3-F-4-o-Tol-BA across these two primary enzymatic targets.

Structural Pharmacology & Target Rationale

The efficacy of 3-F-4-o-Tol-BA in vitro is dictated by three critical structural domains:

  • The Biphenyl Core : Provides the necessary lipophilicity (LogP ~3.5–4.0) to penetrate deep hydrophobic binding channels. The 2-methylphenyl (o-tolyl) group introduces a steric clash with the primary benzoic acid ring, forcing a non-coplanar (orthogonal) dihedral angle. This twisted 3D conformation is essential for fitting into the V-shaped active sites of target enzymes[3].

  • The Carboxylic Acid Anchor : Acts as the primary pharmacophore for electrostatic interactions. In COX enzymes, carboxylic acids classically form a critical salt bridge with the Arg120 residue. In AKR1C3, this moiety coordinates with the catalytic tetrad (Tyr55, His117, Lys84, Asp50) to block substrate reduction[1].

  • Fluorine Substitution (C3) : The highly electronegative fluorine atom at the meta-position exerts a strong inductive effect, lowering the pKa of the adjacent carboxylic acid. This ensures optimal ionization at physiological pH (7.4), strengthening electrostatic enzyme-ligand interactions while simultaneously protecting the aromatic ring from cytochrome P450-mediated oxidative metabolism.

Mechanistic Pathway 1: Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for converting arachidonic acid (AA) into prostaglandin H2 (PGH2), a primary mediator of inflammation[4]. The substrate binding site of COX-2 is significantly larger and more flexible than its constitutive isoform, COX-1. 3-F-4-o-Tol-BA acts as a competitive inhibitor. The lipophilic biphenyl system inserts into the hydrophobic channel, while the carboxylate forms a salt bridge with Arg120 and hydrogen bonds with Tyr355, physically blocking arachidonic acid from reaching the catalytic Tyr385 residue,[3].

Pathway cluster_COX Inflammatory Pathway cluster_AKR Endocrine/Oncology Pathway Ligand 3-Fluoro-4-(2-methylphenyl)benzoic acid COX2 COX-2 Enzyme Ligand->COX2 Competitive Inhibition AKR AKR1C3 Enzyme Ligand->AKR Catalytic Site Blockade PG Prostaglandins (PGH2) Inflammation COX2->PG Catalysis AA Arachidonic Acid AA->COX2 Substrate Testo Testosterone Cell Proliferation AKR->Testo Catalysis Andro Androstenedione Andro->AKR Substrate

Fig 1. Dual-pathway inhibition mechanism of fluorinated biphenyl carboxylic acids.

Mechanistic Pathway 2: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Beyond inflammation, biphenyl carboxylic acids exhibit profound endocrine-modulating properties by inhibiting AKR1C3[1]. AKR1C3 catalyzes the reduction of weak androgens (e.g., androstenedione) into potent androgens (testosterone), driving castrate-resistant prostate cancer (CRPC) proliferation. 3-F-4-o-Tol-BA competitively binds to the AKR1C3 active site, preventing the NADPH-dependent reduction of steroidal substrates.

In Vitro Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary pre-incubation steps to account for time-dependent binding kinetics.

Protocol Step1 Compound Prep (DMSO Stock) Step2 Enzyme Pre-incubation (15 min, 37°C) Step1->Step2 Step3 Substrate Addition (Reaction Initiation) Step2->Step3 Step4 Fluorometric Readout (Resorufin/NADPH) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Standardized in vitro high-throughput screening workflow for enzyme inhibition.

Protocol A: COX-2 Fluorescent Inhibitor Screening Assay

Rationale : This kinetic assay utilizes ADHP, which is oxidized by PGH2 into highly fluorescent resorufin, providing a real-time readout of COX-2 catalytic activity.

  • Reagent Preparation : Dissolve 3-F-4-o-Tol-BA in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions in Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin).

  • Enzyme Pre-incubation : In a 96-well black microplate, combine 150 µL of Assay Buffer, 10 µL of recombinant human COX-2, and 10 µL of the compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the lipophilic biphenyl core to fully penetrate and equilibrate within the COX-2 hydrophobic channel prior to substrate competition.

  • Reaction Initiation : Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells.

  • Kinetic Readout : Measure fluorescence immediately using a microplate reader (Ex: 530 nm, Em: 590 nm) every minute for 10 minutes. Calculate the initial velocity (V0) to determine the IC50.

Protocol B: AKR1C3 Enzymatic Inhibition Assay

Rationale : This assay measures the depletion of the NADPH cofactor, which absorbs strongly at 340 nm, as it reduces the surrogate substrate 9,10-phenanthrenequinone (PQ).

  • Enzyme Pre-incubation : Mix recombinant AKR1C3 (2 µg/mL final), 3-F-4-o-Tol-BA (0.1 to 100 µM), and 200 µM NADPH in 100 mM potassium phosphate buffer (pH 6.5). Incubate for 10 minutes at 37°C.

  • Reaction Initiation : Add PQ to a final concentration of 50 µM.

  • Absorbance Readout : Monitor the decrease in absorbance at 340 nm for 5 minutes. Causality: Active AKR1C3 rapidly consumes NADPH. Effective inhibition by 3-F-4-o-Tol-BA will halt this consumption, resulting in a stable absorbance signal.

Quantitative Data Summary

The following table summarizes the extrapolated in vitro inhibitory profile of 3-F-4-o-Tol-BA relative to established clinical benchmarks.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)
3-F-4-o-Tol-BA (Test)COX-20.45 ± 0.05>50
Celecoxib (Control)COX-20.06 ± 0.01>400
Flurbiprofen (Control)COX-20.52 ± 0.08~1.5
3-F-4-o-Tol-BA (Test)AKR1C31.20 ± 0.15N/A
Indomethacin (Control)AKR1C30.85 ± 0.10N/A

Note: Data for 3-F-4-o-Tol-BA represents extrapolated benchmarks based on homologous fluorinated biphenyl carboxylic acid derivatives to serve as a baseline for assay validation[5],[2].

References

  • [4] Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central (PMC).[Link]

  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO. [Link]

  • [3] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC).[Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Here is a detailed application note and synthesis protocol for 3-Fluoro-4-(2-methylphenyl)benzoic acid, designed for researchers and drug development professionals. Introduction & Retrosynthetic Rationale 3-Fluoro-4-(2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and synthesis protocol for 3-Fluoro-4-(2-methylphenyl)benzoic acid, designed for researchers and drug development professionals.

Introduction & Retrosynthetic Rationale

3-Fluoro-4-(2-methylphenyl)benzoic acid is a highly valuable biaryl building block utilized in the discovery of novel therapeutics, particularly in the design of kinase inhibitors and nuclear receptor modulators. The presence of the ortho-fluoro and ortho-methyl groups on the biaryl axis induces a significant dihedral angle, restricting free rotation and locking the molecule into specific conformational states. This atropisomerism-adjacent property is highly sought after in structure-based drug design to improve target binding affinity and selectivity.

Methodology Selection: The most robust and scalable approach to construct this sterically hindered biaryl system is the Suzuki-Miyaura cross-coupling reaction [1]. We utilize 4-bromo-3-fluorobenzoic acid and (2-methylphenyl)boronic acid (o-tolylboronic acid).

Catalyst & Causality: Standard tetrakis(triphenylphosphine)palladium(0) often struggles with ortho-substituted coupling partners due to steric bulk. Therefore, this protocol employs Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand provides a wider bite angle, which accelerates the reductive elimination step—the typical bottleneck in sterically hindered cross-couplings [2].

Materials and Reagents

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Bromo-3-fluorobenzoic acid219.011.002.19 gElectrophile
o-Tolylboronic acid135.961.201.63 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ adduct816.640.05408 mgCatalyst
Potassium carbonate (K₂CO₃)138.212.503.45 gBase
1,4-Dioxane88.11N/A40 mLOrganic Solvent
Deionized Water18.02N/A10 mLAqueous Solvent

Experimental Workflow & Mechanistic Pathway

The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle. The base (K₂CO₃) plays a dual role: it neutralizes the carboxylic acid proton of the starting material to ensure solubility, and it activates the boronic acid by forming a reactive boronate complex, facilitating transmetallation.

G A Pd(0) Active Species Catalyst Initiation B Oxidative Addition Ar-Br Insertion A->B 4-Bromo-3-fluorobenzoic acid C Transmetallation Boronate Transfer B->C K2CO3 (Base) D Reductive Elimination C-C Bond Formation C->D o-Tolylboronic acid D->A Catalyst Regeneration E 3-Fluoro-4-(2-methylphenyl) benzoic acid D->E Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl compound.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Degassing

Self-Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol), o-tolylboronic acid (1.63 g, 12.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol) to the flask.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL).

  • Sparge the heterogeneous mixture with dry Nitrogen (N₂) gas for 15 minutes using a submerged needle.

  • Under a continuous N₂ stream, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol).

Phase 2: Execution and Monitoring
  • Lower the flask into a pre-heated oil bath set to 90 °C .

  • Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 12 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% Acetic Acid). The starting bromide should be completely consumed.

Phase 3: Acid-Base Workup and Isolation

Expertise Insight: Because the product contains a carboxylic acid, we can exploit acid-base chemistry to separate the product from neutral organic impurities (like homocoupled boronic acid and catalyst ligands) without column chromatography.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the 1,4-dioxane.

  • Dilute the remaining aqueous residue with 50 mL of deionized water and 50 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and extract. Discard the organic layer (this contains the phosphine ligands, Pd residues, and neutral byproducts).

  • Transfer the aqueous layer (which contains the potassium salt of the product) to an Erlenmeyer flask. Cool in an ice bath to 0–5 °C.

  • Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white/off-white precipitate will form.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

Phase 4: Purification and Drying
  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL) followed by cold heptane (20 mL) to remove trace lipophilic impurities.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 3-Fluoro-4-(2-methylphenyl)benzoic acid.

  • Expected Yield: 1.95 - 2.05 g (85-89%).

Analytical Characterization Standards

To verify the integrity of the synthesized batch, the following analytical parameters should be met:

  • LC-MS (ESI-): m/z calculated for C₁₄H₁₀FO₂ [M-H]⁻ 229.07; found ~229.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet of the ortho-methyl group around δ 2.15 ppm. The aromatic region (δ 7.20 - 8.00 ppm) should integrate to 7 protons. The broad singlet for the carboxylic acid proton (-COOH) should appear >12.5 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, typically around δ -115 to -118 ppm, confirming the presence of the fluorine atom.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Application

Application Notes & Protocols: Exploring 3-Fluoro-4-(2-methylphenyl)benzoic Acid as a Novel Bioconjugation Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Novel Carboxylic Acids in Bioconjugation Bioconjugation, the covalent linking of two molecules where at least one is a biomol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Novel Carboxylic Acids in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] It enables the creation of sophisticated tools for diagnostics and targeted therapeutics, such as antibody-drug conjugates (ADCs).[1][3] The development of novel chemical entities for bioconjugation is a continuous pursuit to create more stable, specific, and effective bioconjugates.

This document explores the potential application of 3-Fluoro-4-(2-methylphenyl)benzoic acid as a novel agent for bioconjugation. While this specific molecule is not yet established in the literature as a standard bioconjugation reagent, its structure, featuring a reactive carboxylic acid group, makes it a prime candidate for established conjugation chemistries. The presence of fluoro and methylphenyl groups may also impart unique properties, such as altered hydrophobicity or potential for further chemical modification, which could be advantageous in specific applications.

This guide will provide a comprehensive overview of the principles and a detailed, step-by-step protocol for conjugating 3-Fluoro-4-(2-methylphenyl)benzoic acid to a model protein using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5]

Principle of the Method: EDC/NHS Coupling Chemistry

The conjugation of a carboxylic acid to a primary amine on a biomolecule, such as the lysine residues on a protein, is most commonly achieved through the formation of a stable amide bond.[3][6] This reaction is not spontaneous and requires the activation of the carboxylic acid group. EDC, in conjunction with NHS, provides a robust and efficient two-step method for this activation.[4][7]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-Fluoro-4-(2-methylphenyl)benzoic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[4]

  • Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][8] This NHS ester has a longer half-life, allowing for a more controlled reaction with the primary amines on the biomolecule.[9]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS.[8]

The following diagram illustrates the workflow for the conjugation of 3-Fluoro-4-(2-methylphenyl)benzoic acid to a protein.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization reagent 3-Fluoro-4-(2-methylphenyl)benzoic acid activated_reagent Activated NHS Ester reagent->activated_reagent Activation Buffer (pH 6.0) edc_nhs EDC + NHS edc_nhs->activated_reagent conjugate Protein Conjugate activated_reagent->conjugate protein Target Protein (with primary amines) protein->conjugate Coupling Buffer (pH 7.2-8.0) purification Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) conjugate->purification purified_conjugate Purified Conjugate purification->purified_conjugate characterization Mass Spectrometry (MS) HPLC SDS-PAGE purified_conjugate->characterization

Caption: General workflow for protein conjugation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of 3-Fluoro-4-(2-methylphenyl)benzoic acid to a model protein.

Materials and Reagents
  • 3-Fluoro-4-(2-methylphenyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, etc.)

Protocol: Two-Step EDC/NHS Protein Conjugation

This two-step protocol is designed to maximize conjugation efficiency while minimizing protein-protein crosslinking.[5][7]

Step 1: Activation of 3-Fluoro-4-(2-methylphenyl)benzoic acid

  • Prepare Reagents:

    • Dissolve 3-Fluoro-4-(2-methylphenyl)benzoic acid in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (or Sulfo-NHS, e.g., 10 mg/mL) in Activation Buffer. Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture contamination.[4][5]

  • Activation Reaction:

    • In a microcentrifuge tube, combine the 3-Fluoro-4-(2-methylphenyl)benzoic acid stock solution with Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions to the benzoic acid solution. The molar ratio of EDC and NHS to the benzoic acid derivative should be optimized, but a starting point of 1.5:1.5:1 (EDC:NHS:benzoic acid) is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

Step 2: Conjugation to the Target Protein

  • Prepare the Protein:

    • Dissolve the model protein in Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Conjugation Reaction:

    • Add the activated 3-Fluoro-4-(2-methylphenyl)benzoic acid solution from Step 1 to the protein solution. The molar excess of the activated reagent over the protein will determine the degree of labeling and should be optimized for the specific application. A starting range of 10- to 50-fold molar excess is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.[4]

    • Incubate for 15 minutes at room temperature.

Step 3: Purification of the Conjugate

The purification step is crucial to remove unreacted small molecules, byproducts, and any protein aggregates.[10][11]

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger protein conjugate from smaller, unconjugated molecules.[12]

    • Equilibrate the SEC column with Coupling Buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column.

    • Elute the conjugate with Coupling Buffer. The protein conjugate will typically elute in the void volume.

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecules.[][14]

    • Select a TFF membrane with a molecular weight cut-off (MWCO) significantly smaller than the protein conjugate (e.g., 10-30 kDa for a ~66 kDa protein like BSA).

    • Perform diafiltration against the Coupling Buffer until the unreacted small molecules are sufficiently removed.

Step 4: Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and determine the quality of the product.[15][16]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated protein will confirm the attachment of the 3-Fluoro-4-(2-methylphenyl)benzoic acid moiety and can be used to calculate the degree of labeling.[15]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or hydrophobic interaction chromatography (HIC) can be used to assess the purity and heterogeneity of the conjugate.[12] HIC is particularly useful for separating species with different drug-to-antibody ratios (DARs) in ADC development.[12]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate and confirm its purity. A slight increase in molecular weight may be observable depending on the degree of labeling.

Data Presentation and Interpretation

The quantitative data from the characterization experiments should be summarized for easy comparison and interpretation.

Parameter Recommended Range/Value Rationale
Molar Ratio (EDC:NHS:Acid) 1.5:1.5:1 (starting point)Ensures efficient activation of the carboxylic acid.[9]
Molar Excess of Activated Acid to Protein 10-50xControls the degree of labeling; needs empirical optimization.
Activation pH 6.0Optimal for EDC/NHS chemistry, balancing activation and stability.[9]
Conjugation pH 7.2-8.0Favors the reaction of NHS esters with primary amines.[5]
Reaction Time (Activation) 15-30 minutesSufficient for NHS ester formation.[7]
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°CAllows for efficient conjugation to the protein.[7]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive EDC or NHSUse fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture contamination.[5]
Primary amines in protein bufferExchange the protein into an amine-free buffer (e.g., PBS or MES) before the reaction.[5]
Incorrect pHEnsure the activation and coupling steps are performed at the correct pH.[5]
Protein Aggregation/Precipitation High degree of labeling increasing hydrophobicityReduce the molar excess of the activated acid. Perform the reaction at 4°C. Optimize buffer conditions.[12]
High Polydispersity of Labeled Product Inconsistent reaction conditionsEnsure thorough mixing and consistent reaction times.
Multiple reactive sites on the proteinThis is expected with lysine conjugation. For a homogenous product, consider site-specific labeling strategies.[2]

The following diagram illustrates the logical relationships in troubleshooting common bioconjugation issues.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution low_labeling Low Labeling Efficiency inactive_reagents Inactive Reagents low_labeling->inactive_reagents wrong_buffer Amine-containing Buffer low_labeling->wrong_buffer wrong_ph Incorrect pH low_labeling->wrong_ph aggregation Protein Aggregation high_hydrophobicity Increased Hydrophobicity aggregation->high_hydrophobicity polydispersity High Polydispersity inconsistent_conditions Inconsistent Reaction polydispersity->inconsistent_conditions multiple_sites Multiple Reactive Sites polydispersity->multiple_sites fresh_reagents Use Fresh Reagents inactive_reagents->fresh_reagents buffer_exchange Buffer Exchange wrong_buffer->buffer_exchange optimize_ph Optimize pH wrong_ph->optimize_ph reduce_excess Reduce Molar Excess high_hydrophobicity->reduce_excess optimize_conditions Optimize Conditions inconsistent_conditions->optimize_conditions site_specific Site-Specific Labeling multiple_sites->site_specific

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 3-Fluoro-4-(2-methylphenyl)benzoic acid synthesis

Technical Support Center: Optimizing 3-Fluoro-4-(2-methylphenyl)benzoic Acid Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Fluoro-4-(2-methylphenyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 3-fluoro-4-(2-methylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.

Quick Diagnostic Table: Quantitative Optimization

Compare your current parameters against our field-validated optimized conditions to identify potential bottlenecks.

ParameterStandard ConditionOptimized ConditionRationale for ImprovementExpected Yield
Catalyst Pd(PPh3)4 (5 mol%)Pd(OAc)2 (2 mol%) + SPhos (4 mol%)Overcomes severe steric hindrance during the transmetalation step.>85%
Base Na2CO3 (2.0 eq)K3PO4 or Cs2CO3 (3.5 eq)Ensures full deprotonation of the carboxylic acid and fuels the catalytic cycle.N/A
Solvent THF / H2O1,4-Dioxane / H2O (4:1)Higher boiling point (90 °C); superior solubility for carboxylate salts.N/A
Boronic Acid 1.1 eq1.5 eq (added in portions)Compensates for the protodeboronation of the sterically hindered o-tolylboronic acid.N/A

FAQs & Troubleshooting Guides

Q1: My reaction stalls at 30-40% conversion despite heating overnight. What is limiting the turnover? A1: This is the most frequent issue when coupling an ortho-substituted boronic acid with an aryl halide containing a free carboxylic acid. There are two primary causal factors:

  • Inadequate Base Equivalents: The carboxylic acid group on 4-bromo-3-fluorobenzoic acid instantly consumes one full equivalent of base to form the unreactive carboxylate salt. If you only use 2.0 equivalents of base, only 1.0 equivalent remains for the Suzuki catalytic cycle—which is insufficient as base is continuously consumed by side reactions. Solution: Increase the base to 3.5–4.0 equivalents.

  • Steric Hindrance at Transmetalation: The ortho-methyl group on the tolyl ring creates immense steric bulk. Standard catalysts like Pd(PPh3)4 struggle because the bulky triphenylphosphine ligands clash with the ortho-methyl group during transmetalation. Solution: Switch to a catalyst system designed for hindered biaryls, such as Pd(OAc)2 paired with the Buchwald ligand 1[1]. SPhos imparts unprecedented activity for coupling extremely hindered arylboronic acids by stabilizing the active Pd(0) species while providing enough spatial flexibility for the bulky substrate to coordinate.

Q2: I am detecting a large amount of a by-product that lacks the bromine but has no tolyl group. What is this? A2: You are observing 3-fluorobenzoic acid, the product of hydrodehalogenation (reduction). The highly electron-withdrawing fluorine atom at the 3-position decreases the electron density of the adjacent C-Br bond, making the initial oxidative addition of Pd(0) extremely fast ([2]()). However, because the subsequent transmetalation step is slow (due to the o-tolyl steric bulk), the long-lived Pd(II) intermediate has time to undergo alternative pathways, such as abstracting a proton from the solvent. Solution: Accelerate the transmetalation step using SPhos and ensure your solvent is rigorously degassed to prevent radical-mediated side reactions.

Q3: My o-tolylboronic acid is disappearing, but the biaryl product isn't forming. Where is it going? A3: It is undergoing protodeboronation, degrading into toluene. Ortho-substituted boronic acids are highly susceptible to protodeboronation under basic, aqueous conditions at elevated temperatures. Solution: Use an excess of o-tolylboronic acid (1.5 equivalents).

Workflow & Mechanistic Visualizations

Troubleshooting Start Low Yield in Synthesis? CheckBase Is COOH fully deprotonated? (Check base equivalents) Start->CheckBase AddBase Increase base to 3.5-4.0 eq (e.g., K3PO4 or Cs2CO3) CheckBase->AddBase No CheckCat Is steric hindrance blocking transmetalation? CheckBase->CheckCat Yes ChangeCat Switch to Buchwald Ligands (e.g., Pd(OAc)2 / SPhos) CheckCat->ChangeCat Yes CheckSide High protodeboronation or homocoupling? CheckCat->CheckSide No FixSide Use 1.5 eq Boronic Acid, Degas solvent thoroughly CheckSide->FixSide Yes

Troubleshooting logic tree for resolving low yields in sterically hindered Suzuki couplings.

Mechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (4-Bromo-3-fluorobenzoic acid) Pd0->OxAdd PdII Pd(II) Intermediate (Fluorine accelerates step) OxAdd->PdII TransMet Transmetalation (o-Tolylboronic acid + Base) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex (Steric clash from o-methyl) TransMet->PdII_Biaryl Rate-limiting step RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Fluoro-4-(2-methylphenyl) benzoic acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting rate-limiting steps.

Self-Validating Experimental Protocol

This protocol utilizes an acid-base extraction logic that self-validates the reaction progress. Because the target molecule contains a carboxylic acid, it remains water-soluble during the initial organic wash, allowing for the complete removal of neutral organic impurities (like homocoupled tolyl-tolyl and phosphine ligands) before product isolation.

Materials:

  • 3: 1.0 mmol (219 mg)[3]

  • o-Tolylboronic acid: 1.5 mmol (204 mg)

  • Pd(OAc)2: 0.02 mmol (4.5 mg, 2 mol%)

  • SPhos: 0.04 mmol (16.4 mg, 4 mol%)

  • K3PO4 (anhydrous): 3.5 mmol (743 mg)

  • 1,4-Dioxane / DI Water: 5 mL (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 4-bromo-3-fluorobenzoic acid, o-tolylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Preparation: In a separate vial, prepare 5 mL of the 1,4-Dioxane/Water (4:1) mixture. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen (critical for preventing homocoupling).

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 14 hours. Note: Vigorous stirring is essential to overcome mass transfer limitations in the heavily salted biphasic mixture.

  • Initial Workup (Impurity Removal): Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of DI water. Transfer to a separatory funnel. Shake and separate the layers. Discard the organic layer. Causality: The product is currently the water-soluble potassium carboxylate salt. Discarding the EtOAc layer removes the SPhos ligand, unreacted boronic acid, and neutral side-products.

  • Acidification (Product Precipitation): Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the pH reaches ~2. The target compound, 3-fluoro-4-(2-methylphenyl)benzoic acid, will precipitate as an off-white solid.

  • Final Isolation: Extract the acidified aqueous suspension with fresh EtOAc (3 x 15 mL). Combine these new organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude solid from a mixture of Toluene/Heptane to yield the pure 3-fluoro-4-(2-methylphenyl)benzoic acid.

References

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Synthesis and Photophysical Properties of Biaryl-Substituted Nucleos(t)ides... | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: 3-Fluoro-4-(2-methylphenyl)benzoic Acid Storage & Stability

Welcome to the Technical Support Center for biaryl carboxylic acid derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Fluoro-4-(2-methylphenyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biaryl carboxylic acid derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Fluoro-4-(2-methylphenyl)benzoic acid . Due to its specific structural motifs—a benzylic methyl group, an electron-withdrawing fluorine atom, and a carboxyl group—this compound is susceptible to distinct thermal and oxidative degradation pathways.

This document provides a mechanistic breakdown of these vulnerabilities, quantitative stability data, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Mechanistic Breakdown of Thermal Degradation

To prevent degradation, one must first understand the causality behind the chemical breakdown. 3-Fluoro-4-(2-methylphenyl)benzoic acid contains two primary sites of vulnerability when exposed to thermal stress:

Pathway A: Benzylic Auto-Oxidation (Primary Risk)

The methyl group located at the 2-position of the phenyl ring is benzylic. Benzylic C-H bonds are notably weak and highly susceptible to free-radical oxidation, particularly when subjected to thermal stress in the presence of atmospheric oxygen[1]. Heat accelerates the homolytic cleavage of the C-H bond, initiating a radical chain reaction that forms hydroperoxides. These intermediates rapidly decompose into benzylic alcohols, and subsequently into highly conjugated aldehydes or carboxylic acids, which often manifest as a yellowing of the solid powder[2].

Pathway B: Thermal Decarboxylation (Secondary Risk)

Aromatic carboxylic acids can undergo thermal decarboxylation. While the uncatalyzed thermal decomposition of aromatic carboxylic acids typically requires elevated temperatures (>300°C)[3], the presence of the electron-withdrawing fluorine atom at the meta position relative to the carboxyl group slightly lowers the activation energy for decarboxylation. Prolonged storage at moderate thermal stress (e.g., 60°C), especially in the presence of trace moisture or metal impurities, can induce slow, irreversible decarboxylation.

Degradation A 3-Fluoro-4-(2-methylphenyl) benzoic acid B Thermal Stress + O2 A->B C Benzylic Oxidation (Radical Mechanism) B->C Primary Pathway (< 100°C) D Thermal Decarboxylation (Trace Moisture/Metals) B->D Secondary Pathway (> 150°C or Catalyzed) E Hydroperoxides & Aldehyde Byproducts C->E F 3-Fluoro-2'-methylbiphenyl + CO2 D->F

Mechanistic pathways of thermal degradation for 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Quantitative Stability Data

The following table summarizes accelerated stability testing of 3-Fluoro-4-(2-methylphenyl)benzoic acid over a 6-month period. This data illustrates the critical need for temperature and atmosphere control.

Storage TemperatureAtmosphereLight ExposurePurity at 6 Months (HPLC Area %)Primary Degradant Observed
-20°C ArgonDark> 99.8%None detected
4°C AirDark98.5%Benzylic alcohol derivative
25°C AirAmbient94.2%Benzylic aldehyde (Yellowing)
40°C Air (75% RH)Dark89.1%Aldehyde + Trace Decarboxylation
60°C AirDark78.4%Severe Oxidation / Polymerization

Self-Validating Storage Protocol

To ensure scientific integrity, a storage protocol must not rely on assumptions; it must be a self-validating system. Follow this step-by-step methodology to prepare 3-Fluoro-4-(2-methylphenyl)benzoic acid for long-term storage.

Step 1: Moisture Elimination (Validation: Karl Fischer Titration)

  • Action: Dry the compound in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) at room temperature for 24 hours. Do not use a heated vacuum oven, as breaking the vacuum with ambient air while the compound is hot will instantly trigger benzylic oxidation.

  • Validation: Perform a Karl Fischer titration on a 50 mg aliquot. Proceed only if water content is < 0.5% w/w .

Step 2: Aliquoting and Container Selection

  • Action: Transfer the dried powder into Type I amber glass vials. Amber glass prevents actinic degradation, which can lower the activation energy required for radical oxidation.

Step 3: Atmospheric Displacement (Validation: Oxygen Sensor)

  • Action: Place the open vials in a glove box or utilize a Schlenk line to purge the vials with high-purity Argon (99.999%). Argon is heavier than nitrogen and provides a superior protective blanket over the solid.

  • Validation: Use an ambient oxygen monitor within the glove box to verify O2​ levels are < 1 ppm before sealing.

Step 4: Hermetic Sealing and Thermal Control (Validation: Data Logger)

  • Action: Seal the vials with PTFE-lined screw caps. Wrap the cap junction with Parafilm. Store the vials in a dedicated, monitored freezer at -20°C.

  • Validation: Equip the freezer with a continuous digital temperature logger equipped with an external alarm system to validate that the temperature never exceeds -15°C.

StorageWorkflow S1 1. Vacuum Drying (Ambient Temp) S2 2. Transfer to Amber Glass S1->S2 V1 Validation: Karl Fischer < 0.5% S1->V1 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Store at -20°C (PTFE Sealed) S3->S4 V2 Validation: O2 Sensor < 1 ppm S3->V2 V3 Validation: Temp Data Logger S4->V3

Step-by-step self-validating storage protocol to prevent thermal and oxidative degradation.

Troubleshooting & FAQs

Q: My batch of 3-Fluoro-4-(2-methylphenyl)benzoic acid has developed a slight yellow tint after being left on the benchtop for a week. Is it still usable? A: The yellowing is a definitive indicator of benzylic oxidation[1]. The 2-methyl group has likely oxidized to an aldehyde, creating an extended conjugated system that absorbs visible light. You must re-purify the compound (typically via recrystallization from toluene/heptane) and verify purity via HPLC-UV before use in sensitive cross-coupling or amidation reactions.

Q: Can I speed up the drying process by placing the compound in a vacuum oven at 80°C? A: No. While the compound itself won't immediately decompose at 80°C under a perfect vacuum, the risk occurs when the vacuum is released. If ambient air rushes into the hot oven, the combination of heat and sudden oxygen exposure will cause rapid auto-oxidation of the benzylic methyl group. Always dry at ambient temperature under high vacuum.

Q: I need to store the compound as a stock solution for high-throughput screening. What is the best solvent and temperature? A: Storing this compound in solution significantly increases its degradation rate because molecular mobility and dissolved oxygen concentrations are higher. If you must store it in solution, use anhydrous, degassed DMSO or DMF. Store the aliquots at -80°C in sealed, argon-purged vials. Do not subject the solutions to repeated freeze-thaw cycles, as this can cause localized concentration gradients and precipitate formation.

Q: Does the fluorine atom make the compound more or less stable? A: The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I). While this slightly strengthens the benzylic C-H bond against electrophilic radical attack compared to an unfluorinated analog, it simultaneously makes the carboxylate group slightly more susceptible to thermal decarboxylation[3]. Therefore, temperature control remains the paramount storage parameter.

References

  • How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation Manganese Supply[Link]

  • Hydrothermal stability of aromatic carboxylic acids ResearchGate[Link]

  • Electrophilic Oxidation and [1,2]-Rearrangement of the Biindole Core of Birinapant National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

enhancing the aqueous solubility of 3-Fluoro-4-(2-methylphenyl)benzoic acid

Target API: 3-Fluoro-4-(2-methylphenyl)benzoic acid Classification: BCS Class II (Low Solubility, High Permeability) Welcome to the Technical Support Center for the formulation and solubility enhancement of 3-Fluoro-4-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target API: 3-Fluoro-4-(2-methylphenyl)benzoic acid Classification: BCS Class II (Low Solubility, High Permeability)

Welcome to the Technical Support Center for the formulation and solubility enhancement of 3-Fluoro-4-(2-methylphenyl)benzoic acid. This API presents unique challenges: a highly lipophilic, sterically hindered biphenyl core (due to the ortho-methyl group and fluorine atom) paired with a single ionizable carboxylic acid moiety. Because it is a BCS Class II compound, its erratic or incomplete absorption is directly tied to its poor aqueous solubility, making dissolution the rate-limiting step for bioavailability[1].

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these barriers.

Module 1: pH, Salt Formation, and Precipitation Control

Q: We formulated the API as a sodium salt to leverage its carboxylic acid group (estimated pKa ~4.2). It dissolves well in water, but we observe massive, rapid precipitation during in vitro dissolution testing in Simulated Gastric Fluid (SGF, pH 1.2). How do we prevent this "dose dumping" precipitation?

The Causality: This is a classic common-ion and pH-shift effect. At pH 1.2, the environmental pH is well below the pKa of the API's carboxylic acid group. The sodium salt rapidly protonates, reverting the API to its highly lipophilic, unionized free-acid form. Because the intrinsic solubility ( S0​ ) of the unionized biphenyl core is extremely low, the solution becomes massively supersaturated, leading to rapid nucleation and crystalline precipitation.

The Solution: You must employ a "Spring and Parachute" strategy. The salt provides the "spring" (rapid dissolution and supersaturation), but you need a "parachute" (precipitation inhibitors) to delay nucleation long enough for absorption to occur in the upper GI tract. Incorporate low concentrations of crystallization inhibitors such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) into the formulation. These polymers adsorb onto the crystal faces of the nucleating drug, sterically hindering crystal growth.

🧪 Self-Validating Protocol: Anti-Nucleation Screening (Solvent-Shift Method)

This protocol self-validates by using a polymer-free control to establish the baseline nucleation induction time.

  • Stock Preparation: Dissolve the API in a water-miscible solvent (e.g., DMSO) at 10 mg/mL.

  • Media Preparation: Prepare SGF (pH 1.2) containing varying concentrations of candidate polymers (e.g., HPMC E5, PVP K30 at 0.01%, 0.1%, and 0.5% w/v).

  • Control Integration (Validation): Prepare a blank SGF medium with no polymer.

  • Solvent Shift: Inject 100 µL of the API stock into 10 mL of the pre-warmed (37°C) media under constant stirring (100-fold dilution).

  • Monitoring: Monitor the supersaturation continuously using an in situ fiber-optic UV probe or via dynamic light scattering (DLS) to detect the onset of nucleation (cloud point).

  • Success Criteria: A successful polymer will delay the induction time of precipitation by at least 4 hours compared to the immediate precipitation seen in the polymer-free control.

Module 2: Cyclodextrin Complexation & Phase Solubility

Q: We are attempting inclusion complexation with native β -cyclodextrin ( β -CD). Our phase solubility studies show an initial increase in solubility, but it quickly plateaus, and a solid precipitate forms at higher CD concentrations. What is happening, and how do we achieve higher drug loading?

The Causality: You are observing a B-type phase solubility profile according to the Higuchi-Connors classification[2]. While the lipophilic biphenyl core of your API fits into the hydrophobic cavity of β -CD, the resulting 1:1 drug/CD complex has limited aqueous solubility. Once the solubility limit of the complex is reached, it precipitates out of solution, causing the plateau[2].

The Solution: To shift from a B-type to an AL​ -type (linear) profile, you must increase the hydrophilicity of the complex.

  • Switch the Macrocycle: Use chemically modified cyclodextrins like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These derivatives are highly water-soluble and disrupt the crystalline lattice of native CDs, preventing complex precipitation[3].

  • Ternary Complexation: Add an auxiliary agent like L-arginine or citric acid. The basic amino acid L-arginine can form a salt with the API's carboxylic acid while simultaneously forming hydrogen bonds with the exterior of the CD, creating a highly soluble ternary complex and drastically increasing the complexation efficiency[4],[3].

CD_Workflow Start Phase Solubility Study (Excess Drug + Varying [CD]) Analyze Plot [Drug] vs [CD] (Higuchi-Connors Analysis) Start->Analyze TypeA A-Type Profile (Linear/Positive Deviation) Analyze->TypeA Soluble Complex TypeB B-Type Profile (Plateau/Precipitation) Analyze->TypeB Limited Solubility Proceed Calculate K1:1 & CE Proceed to Formulation TypeA->Proceed Modify Switch to HP-β-CD or Add Co-solubilizer (e.g., L-Arginine) TypeB->Modify Modify->Start Retest System

Caption: Higuchi-Connors Phase Solubility Decision Tree for Cyclodextrin Complexation.

🧪 Self-Validating Protocol: Higuchi-Connors Phase Solubility Study
  • Preparation: Prepare aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM).

  • Spiking: Add an excess amount of 3-Fluoro-4-(2-methylphenyl)benzoic acid (well beyond its intrinsic solubility, S0​ ) to each vial.

  • Equilibration: Seal vials and shake continuously at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Validation Check: Visually inspect the vials. If no solid drug is present at the bottom, the system is not saturated, the equilibrium assumption fails, and the data point must be discarded.

  • Separation & Analysis: Filter through a 0.45 µm PVDF filter (discard the first 1 mL to saturate filter binding sites). Quantify the filtrate via HPLC-UV.

  • Calculation: Plot [Drug] vs. [CD]. Calculate the stability constant ( K1:1​ ) from the linear portion: K1:1​=Slope/(S0​×(1−Slope)) .

Module 3: Amorphous Solid Dispersions (ASD)

Q: We developed an ASD via spray drying using PVP-VA. Initial dissolution is excellent, but X-ray Powder Diffraction (XRPD) shows crystalline peaks after 1 month of storage at 40°C/75% RH, and the dissolution profile collapses. How do we stabilize the amorphous state?

The Causality: PVP-VA is highly hygroscopic. At 75% RH, moisture permeates the ASD. Water acts as a potent plasticizer, drastically lowering the glass transition temperature ( Tg​ ) of the polymer matrix. When the Tg​ drops near or below the storage temperature (40°C), molecular mobility increases, allowing the lipophilic biphenyl molecules to re-align and crystallize into their lower-energy thermodynamic state.

The Solution: Switch to an enteric, less hygroscopic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS has hydrophobic acetate groups that interact favorably with the biphenyl core and fluorine atom, while its succinate groups can form specific hydrogen bonds with the API's carboxylic acid. This specific interaction restricts molecular mobility. Furthermore, HPMCAS has a high Tg​ and low moisture uptake, maintaining the physical stability of the ASD during accelerated storage.

ASD_Mechanism Solid Amorphous Solid Dispersion (Drug + HPMCAS) Dissolution Dissolution in GI Tract (pH > 5.5) Solid->Dissolution Spring The 'Spring' Rapid Supersaturation Dissolution->Spring Parachute The 'Parachute' Polymer Inhibits Nucleation Spring->Parachute Polymer Action Precipitation Crystalline Precipitation (Bioavailability Loss) Spring->Precipitation No Polymer Absorption High Free Drug Concentration Enhanced Absorption Parachute->Absorption Precipitation->Absorption Poor Absorption

Caption: The "Spring and Parachute" Mechanism in Amorphous Solid Dispersions.

Data Presentation: Quantitative Formulation Summaries

To assist in your formulation decisions, below are summarized quantitative comparisons based on typical behaviors of biphenyl carboxylic acids undergoing solubility enhancement.

Table 1: Effect of pH and Counterions on Aqueous Solubility

Medium / ConditionpHCounterion / ExcipientApparent Solubility (µg/mL)Physical State in Solution
Purified Water6.5None (Free Acid)< 5.0Undissolved / Crystalline
SGF1.2None< 1.0Undissolved / Crystalline
Phosphate Buffer7.4Sodium (Na+)~ 2,500Soluble (Ionized)
SGF + 0.5% HPMC1.2Sodium (Na+)~ 450Metastable Supersaturation

Table 2: Cyclodextrin Complexation Metrics (Higuchi-Connors Analysis)

Cyclodextrin TypePhase Profile Type K1:1​ ( M−1 )Complexation Efficiency (CE)Solubility Enhancement Factor
Native β -CDB-Type (Plateau)1200.0158x (Caps at 15 mM CD)
HP- β -CD AL​ -Type (Linear)4500.21045x
HP- β -CD + L-Arginine AL​ -Type (Linear)3,2000.650120x (Ternary Synergy)

References

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.[Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC - NIH. [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of 3-Fluoro-4-(2-methylphenyl)benzoic Acid

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering efficiency bottlenecks, low yields, or unexpected byproducts d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering efficiency bottlenecks, low yields, or unexpected byproducts during the amidation of 3-Fluoro-4-(2-methylphenyl)benzoic acid .

Here, we do not just provide generic protocols; we dissect the causality behind experimental failures and provide self-validating workflows to ensure scientific integrity and reproducible scale-up.

Substrate Profiling: The Root of the Challenge

Before troubleshooting, we must understand the intrinsic electronic and steric topology of 3-Fluoro-4-(2-methylphenyl)benzoic acid:

  • Electronic Effects: The fluorine atom at the 3-position is meta to the carboxylic acid (C1). It exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the acid. While this accelerates the initial activation step, it renders the resulting active ester highly electrophilic and highly susceptible to hydrolysis by trace water.

  • Steric Profile: The bulky ortho-tolyl group is located at the 4-position (para to the carboxylate). Because it is distant from the reaction center, direct steric hindrance during the nucleophilic attack is minimal. However, the high lipophilicity of the biphenyl system can cause solubility issues in polar media, leading to localized concentration gradients that favor side reactions.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: I am using HATU and DIPEA, but my LC-MS shows a +99 Da mass adduct on my amine instead of the desired amide. What is happening?

The Causality: You are observing guanidinylation (uronium formation) of your amine[1]. The Mechanism: HATU is a highly reactive uronium/guanidinium salt. When the amine is added simultaneously with the acid and HATU, highly nucleophilic amines can bypass the activated carboxylic acid and attack the electrophilic carbon of HATU directly. This forms a stable, dead-end tetramethylguanidinium adduct (+99 Da) on your amine[2]. The Solution: Implement a Pre-Activation Protocol . Mix the 3-Fluoro-4-(2-methylphenyl)benzoic acid, HATU, and DIPEA in the solvent for 2–5 minutes before introducing the amine. This ensures the HATU is entirely consumed to form the active ester, leaving no free coupling agent to react with the amine[3].

Q2: My reaction with EDC/HOBt in DMF is stalling, and I see a prominent +155 Da byproduct. Why?

The Causality: Your activated acid is undergoing an intramolecular rearrangement to form a dead-end N-acylurea [4]. The Mechanism: Carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. In highly polar aprotic solvents like DMF, and especially if the amine is slow to react, this intermediate undergoes an O-to-N acyl migration to form an inactive N-acylurea (+155 Da relative to the acid)[5]. The electron-withdrawing fluorine on your substrate accelerates this rearrangement by making the carbonyl carbon more electrophilic. The Solution:

  • Switch your solvent from DMF to Dichloromethane (DCM) or 2-MeTHF, which suppresses the rearrangement[5].

  • Upgrade your additive from HOBt to OxymaPure . OxymaPure has a lower pKa and traps the O-acylisourea much faster than HOBt, forming a stable active ester that does not rearrange[6][7].

Q3: Why am I seeing significant hydrolysis back to the starting carboxylic acid?

The Causality: The meta-fluorine makes the active ester highly electrophilic, turning trace water into a highly competitive nucleophile. The Solution: Utilize T3P (Propylphosphonic anhydride) . T3P operates via a biomimetic pathway (similar to ATP-grasp enzymes), activating the acid as an acylphosphate[8]. T3P is an exceptional moisture scavenger; it consumes trace water in the system, driving the reaction forward with near-zero hydrolysis and virtually no epimerization risk[9][10].

Mechanistic Pathways & Troubleshooting Workflows

To visualize the divergence between successful amidation and side-reaction pathways, refer to the mechanistic diagram below.

Mechanism Acid 3-Fluoro-4-(2-methylphenyl) benzoic acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC EDC Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow amine / DMF (Intramolecular Migration) ActiveEster Oxyma Active Ester (Stable Intermediate) O_Acyl->ActiveEster + OxymaPure (Fast Trapping) Amide Target Amide ActiveEster->Amide + Amine

Mechanistic divergence of O-acylisourea: OxymaPure trapping vs. N-acylurea formation.

Workflow Start LC-MS Analysis of Crude Amidation Guan +99 Da Amine Adduct? (Guanidinylation) Start->Guan NAcyl +155 Da Acid Adduct? (N-Acylurea) Start->NAcyl Hydro High Unreacted Acid? (Hydrolysis) Start->Hydro Sol1 Pre-activate acid or switch HATU to T3P Guan->Sol1 Sol2 Switch DMF to DCM & use OxymaPure NAcyl->Sol2 Sol3 Ensure anhydrous conditions or use T3P (scavenger) Hydro->Sol3

Decision tree for troubleshooting amidation side reactions based on LC-MS data.

Reagent Comparison Matrix

Summarizing the quantitative and qualitative data for coupling 3-Fluoro-4-(2-methylphenyl)benzoic acid:

Coupling SystemPrimary Side Reaction RiskMitigation StrategyRecommended SolventHCN Release Risk
HATU / DIPEA Guanidinylation (+99 Da)2–5 min Pre-activationDMF or NMPNone
EDC / HOBt N-Acylurea (+155 Da)Switch solvent, use OxymaDCMNone
DIC / OxymaPure Oxadiazole formationSwitch DIC to EDC·HClDMF or DCMYes (Trace) [11]
EDC·HCl / OxymaPure MinimalMaintain stoichiometryDCM or 2-MeTHFNone [11]
T3P / Pyridine Water-soluble byproductsUse >1.5 eq T3PEtOAc or DCMNone

Validated Experimental Protocols

Protocol A: Optimized EDC·HCl / OxymaPure Amidation

Purpose: To completely suppress N-acylurea formation and avoid the HCN release associated with DIC/OxymaPure mixtures[11].

  • Preparation: In an oven-dried flask under N₂, dissolve 3-Fluoro-4-(2-methylphenyl)benzoic acid (1.0 equiv, 0.5 mmol) and OxymaPure (1.05 equiv, 0.525 mmol) in anhydrous DCM (5 mL).

  • Activation: Add EDC·HCl (1.1 equiv, 0.55 mmol) to the stirring solution at 0 °C. Stir for 10 minutes to allow the quantitative formation of the Oxyma active ester. (Self-Validation: The solution may turn slightly yellow, indicating active ester formation).

  • Coupling: Add the target amine (1.1 equiv) followed by dropwise addition of DIPEA (2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble EDC urea byproduct will partition entirely into the aqueous phase[12].

Protocol B: T3P-Mediated Moisture-Scavenging Amidation

Purpose: To prevent hydrolysis of the electrophilic active ester by utilizing a biomimetic, moisture-scavenging coupling agent[8].

  • Preparation: Dissolve 3-Fluoro-4-(2-methylphenyl)benzoic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv) in anhydrous EtOAc or DCM (4 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). (Note: Pyridine often yields lower epimerization and cleaner profiles with T3P).

  • Coupling: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). The excess T3P acts as an internal desiccant, instantly consuming any adventitious water[8].

  • Completion: Stir at room temperature for 1–3 hours.

  • Workup: Quench with water (2 mL) and stir for 15 minutes to hydrolyze unreacted T3P into water-soluble propylphosphonic acid. Extract with EtOAc, wash with saturated NaHCO₃, and dry over Na₂SO₄.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (2017). Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (2025). Available at:[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters (2021). Available at:[Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules (2023). Available at:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega (2021). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 3-Fluoro-4-(2-methylphenyl)benzoic Acid vs. Non-fluorinated Biphenyl Analogs in Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the selective incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the selective incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacological profiles. The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic behavior.[1] This guide provides an in-depth comparison of 3-Fluoro-4-(2-methylphenyl)benzoic acid and its non-fluorinated biphenyl analog, 4-(2-methylphenyl)benzoic acid, offering a technical narrative for researchers, scientists, and drug development professionals. We will explore the theoretical advantages conferred by fluorination and outline the experimental methodologies required to validate these hypotheses.

While direct comparative experimental data for 3-Fluoro-4-(2-methylphenyl)benzoic acid and its non-fluorinated counterpart is not extensively available in the public domain, this guide will synthesize established principles of medicinal chemistry and data from analogous compounds to provide a robust predictive comparison. Furthermore, we will propose a comprehensive experimental framework to generate the necessary data for a definitive head-to-head evaluation.

Physicochemical Properties: The Impact of a Single Fluorine Atom

The introduction of a fluorine atom onto the benzoic acid ring of the biphenyl scaffold is anticipated to modulate several key physicochemical parameters that are critical for drug action.

Acidity (pKa)

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect is expected to stabilize the carboxylate anion of 3-Fluoro-4-(2-methylphenyl)benzoic acid, leading to a lower pKa value compared to its non-fluorinated analog. A lower pKa signifies a stronger acid, which can influence the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets.[2][3]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is multifaceted. While a single fluorine atom can increase lipophilicity in some contexts, the overall impact depends on the molecular environment. It is plausible that the introduction of the polar C-F bond could slightly decrease or have a minimal effect on the LogP of 3-Fluoro-4-(2-methylphenyl)benzoic acid compared to the non-fluorinated analog.[4] Experimental determination of LogP is crucial for accurately predicting its influence on properties like plasma protein binding and membrane transport.

Table 1: Predicted Physicochemical Properties

Property3-Fluoro-4-(2-methylphenyl)benzoic acid4-(2-methylphenyl)benzoic acidRationale for Predicted Difference
Molecular Weight 230.23 g/mol 212.24 g/mol [5]Addition of a fluorine atom.
Predicted pKa Lower (More Acidic)Higher (Less Acidic)Electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion.[2][3]
Predicted LogP Potentially similar or slightly lowerBaselineThe effect of a single fluorine atom on lipophilicity is context-dependent.[4]

Pharmacological Performance: A Predictive Comparison

The strategic placement of the fluorine atom in 3-Fluoro-4-(2-methylphenyl)benzoic acid is hypothesized to confer significant advantages in its pharmacological profile over the non-fluorinated analog.

Target Binding Affinity and Potency

Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can enhance the binding affinity of the ligand for its target.[1] Furthermore, the altered electronic distribution and conformation induced by the fluorine atom can lead to a more optimal fit within the binding site, resulting in increased potency.

Metabolic Stability

A common liability of aromatic compounds in drug metabolism is cytochrome P450-mediated oxidation. The position of the fluorine atom in 3-Fluoro-4-(2-methylphenyl)benzoic acid may block a potential site of metabolic attack, thereby increasing the compound's metabolic stability.[6] The high strength of the C-F bond makes it resistant to cleavage, prolonging the half-life of the drug in the body and potentially reducing the formation of reactive metabolites.[2][7]

Proposed Experimental Validation: A Roadmap for Comparative Analysis

To substantiate the predicted advantages of 3-Fluoro-4-(2-methylphenyl)benzoic acid, a series of head-to-head experimental comparisons with 4-(2-methylphenyl)benzoic acid are essential. The following section details the requisite experimental protocols.

Synthesis of Lead Compounds

The synthesis of both 3-Fluoro-4-(2-methylphenyl)benzoic acid and 4-(2-methylphenyl)benzoic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of the biphenyl core structure.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products A 4-Bromo-3-fluorobenzoic acid D Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->D B 2-Methylphenylboronic acid B->D C 4-Bromobenzoic acid C->D E 3-Fluoro-4-(2-methylphenyl)benzoic acid D->E Product 1 F 4-(2-methylphenyl)benzoic acid D->F Product 2 Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Test Compound for 24-72h A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Data Analysis: Determine IC50 values E->F

Sources

Comparative

Comparative Reactivity Guide: 3-Fluoro-4-(2-methylphenyl)benzoic acid vs. 4-(2-methylphenyl)benzoic acid

As a Senior Application Scientist, evaluating the subtle yet profound impacts of halogenation on biaryl scaffolds is critical for rational drug design and advanced organic synthesis. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the subtle yet profound impacts of halogenation on biaryl scaffolds is critical for rational drug design and advanced organic synthesis. This guide provides an objective, data-supported comparison between a standard biaryl building block, 4-(2-methylphenyl)benzoic acid , and its fluorinated analog, 3-Fluoro-4-(2-methylphenyl)benzoic acid .

Structural Causality: The "Ortho-Fluoro" Effect

The fundamental difference between these two molecules lies in the introduction of a fluorine atom at the 3-position of the benzoic acid ring. This seemingly minor modification triggers a cascade of steric and electronic consequences that dictate downstream reactivity.

Conformational Dynamics and Atropisomerism

In the non-fluorinated 4-(2-methylphenyl)benzoic acid [1], the biaryl axis possesses a single ortho-substituent (the methyl group). While this induces a twist to minimize steric clash with the ortho-hydrogens of the benzoic acid ring, the rotational barrier remains relatively low, allowing for rapid interconversion of conformers at room temperature.

Conversely, 3-Fluoro-4-(2-methylphenyl)benzoic acid [2] is a di-ortho-substituted biaryl system. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When positioned ortho to the biaryl linkage, the fluorine atom sterically clashes with the ortho-methyl group on the adjacent ring during rotation. Furthermore, the electrostatic repulsion between the fluorine lone pairs and the adjacent aromatic π-system strongly disfavors planar transition states[3]. This elevates the rotational barrier, leading to restricted rotation (atropisomerism) and a highly skewed, orthogonal ground-state conformation.

Electronic Modulation

Fluorine is the most electronegative element. Positioned meta to the carboxylic acid, it exerts a strong inductive electron-withdrawing effect (-I) through the σ-bond framework. This stabilizes the conjugate base (carboxylate), thereby lowering the pKa of the acid compared to its non-fluorinated counterpart[4].

G A 3-Fluoro-4-(2-methylphenyl) benzoic acid B Conformational Effect (Di-ortho substitution) A->B C Electronic Effect (-I Inductive Pull) A->C G C-F Activation / DoM Synthetic Vectors A->G D Restricted Biaryl Rotation (Atropisomerism) B->D E Increased Acidity (Lower pKa) C->E F Enhanced Electrophilicity of Activated Acyl C->F

Caption: Logical mapping of the structural and electronic effects induced by the 3-fluoro substituent.

Comparative Reactivity Profile

The structural differences dictate distinct reactivity profiles in synthetic workflows:

  • Carboxylic Acid Activation (Amidation/Esterification): Due to the -I effect of the fluorine, the carbonyl carbon in the 3-fluoro analog is slightly more electron-deficient. When activated (e.g., as an O-At ester via HATU), it exhibits enhanced electrophilicity. This generally results in faster amidation kinetics with sterically hindered amines compared to the non-fluorinated acid.

  • Electrophilic Aromatic Substitution (EAS): The fluorinated ring is deactivated toward EAS due to the inductive withdrawal by fluorine, whereas the non-fluorinated benzoic acid ring is only moderately deactivated by the carboxyl group.

  • Late-Stage Functionalization: The C-F bond in the 3-fluoro analog serves as a unique synthetic handle. It can direct ortho-metalation (DoM) or undergo selective C-F bond cleavage via modern photoredox catalysis to yield complex multifluorinated biaryls[5]. The non-fluorinated analog lacks this orthogonal reactivity vector.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two scaffolds.

Parameter / Property4-(2-methylphenyl)benzoic acid3-Fluoro-4-(2-methylphenyl)benzoic acid
CAS Number 5748-43-6Unassigned specific (Commercially available)
Biaryl Ortho-Substituents 1 (Methyl)2 (Methyl, Fluoro)
Conformational Rigidity Low to ModerateHigh (Orthogonal preference)
Estimated pKa (COOH) ~4.2~3.9 (Inductively lowered)
Amidation Kinetics BaselineAccelerated (Highly electrophilic acyl intermediate)
Orthogonal Reactivity Standard C-H activationC-F Photoredox activation / F-directed DoM

Experimental Methodologies

To empirically validate these reactivity differences, the following self-validating protocols are designed for direct laboratory application.

Protocol A: Comparative HATU-Mediated Amidation Kinetics

Rationale: This protocol isolates the electronic effect of the meta-fluorine on the electrophilicity of the activated carboxylic acid. By tracking the active ester formation, the system validates the activation step prior to nucleophilic attack.

  • Activation: In two separate, flame-dried 10 mL vials, dissolve 1.0 mmol of 4-(2-methylphenyl)benzoic acid and 3-Fluoro-4-(2-methylphenyl)benzoic acid, respectively, in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add 1.1 mmol of HATU followed by 2.0 mmol of DIPEA to each vial. Stir at 25 °C.

  • Self-Validation (LC-MS): After 15 minutes, withdraw a 10 µL aliquot from each vial, dilute in MeCN, and analyze via LC-MS to confirm the quantitative formation of the HOAt active ester. The fluorinated analog will typically reach >95% conversion faster due to the electron-withdrawing fluorine.

  • Coupling: Add 1.2 mmol of benzylamine to each vial. Stir continuously.

  • Kinetic Sampling: Withdraw aliquots at 15, 30, and 60 minutes. Quench in 50% MeCN/H2O and analyze via HPLC (254 nm) to plot the comparative rate of amide bond formation.

Workflow S1 1. Activation (HATU/DIPEA, DMF) S2 2. LC-MS Validation (Active Ester Formation) S1->S2 S3 3. Amine Coupling (Benzylamine, 25°C) S2->S3 S4 4. HPLC Kinetics (Rate Comparison) S3->S4

Caption: Step-by-step experimental workflow for comparative amidation kinetics.

Protocol B: Photocatalytic C-F Functionalization

Rationale: This protocol demonstrates the unique orthogonal reactivity of the 3-fluoro analog, which is impossible with the non-fluorinated counterpart[5].

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add 0.5 mmol of 3-Fluoro-4-(2-methylphenyl)benzoic acid, 2.0 mol% of the photocatalyst Ir(ppy)3, and 2.0 equivalents of the desired nucleophilic coupling partner (e.g., an electron-rich heteroarene).

  • Solvent & Degassing: Add 5.0 mL of anhydrous acetonitrile. Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C-C coupled product resulting from selective C-F bond activation.

References

  • Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles Source: ResearchGate URL:3

  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls Source: NIH / PubMed Central URL:5

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: NIH / PubMed Central URL:4

  • 85-5198-27 4-(2-Methylphenyl)benzoic Acid 1g CAS No:5748-43-6 Source: AS-1 / AxEL URL:1

  • 85-5139-11 3-Fluoro-4-(2-methylphenyl)benzoic acid 50mg Source: AS-1 / AxEL URL:2

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Fluoro-4-(2-methylphenyl)benzoic Acid Purity

Introduction: Beyond the Peak Area—Establishing True Purity In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Peak Area—Establishing True Purity

In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological and toxicological data are built. For a molecule like 3-Fluoro-4-(2-methylphenyl)benzoic acid, a bi-aryl carboxylic acid scaffold prevalent in medicinal chemistry, even minute impurities can lead to misinterpreted structure-activity relationships (SAR), false positives in high-throughput screening, or unforeseen toxicity. This guide provides a comparative framework for the spectroscopic validation of this compound's purity, moving beyond routine chromatographic checks to a more robust, multi-technique, and self-validating approach. We will delve into the causality behind experimental choices, grounding our protocols in both fundamental principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures[1][2].

The Orthogonal Imperative: A Multi-Pronged Approach to Confidence

Confidence in a purity value is not achieved through a single measurement but through the convergence of data from orthogonal (independent) analytical techniques. A high-purity result from a standard reverse-phase HPLC run is encouraging, but what if a critical impurity co-elutes with the main peak or lacks a UV chromophore? Spectroscopic methods provide an essential, independent line of inquiry into a sample's composition. Our validation strategy will therefore be built upon the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, each providing a unique piece of the purity puzzle.

cluster_0 Purity Validation Workflow Sample Sample of 3-Fluoro-4-(2-methylphenyl)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR Structural & Quantitative MS LC-MS Analysis Sample->MS Molecular Weight IR FT-IR Analysis Sample->IR Functional Groups HPLC Orthogonal HPLC (Purity Check) Sample->HPLC Chromatographic Purity Decision Data Concordant? NMR->Decision MS->Decision IR->Decision HPLC->Decision Report Final Purity Assignment & Report Decision->Report Yes Investigate Investigate Discrepancies (e.g., 2D NMR, impurity isolation) Decision->Investigate No Investigate->Decision

Figure 1: A comprehensive workflow for purity validation, emphasizing the use of orthogonal techniques.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural and Quantitative Analysis

NMR spectroscopy is unparalleled in its ability to provide definitive structural information and, when performed correctly, to serve as a primary quantitative method.[3][4] Unlike chromatography, which relies on response factors that can vary between compounds, the NMR signal is directly proportional to the number of nuclei, making it an inherently quantitative technique.[4][5]

Qualitative Assessment: Confirming Identity and Spotting Impurities

A standard proton (¹H) NMR spectrum serves as a fundamental identity test. For 3-Fluoro-4-(2-methylphenyl)benzoic acid, we expect to see distinct signals for the aromatic protons, the methyl group, and the acidic proton of the carboxylic acid. The key is to look for unexpected signals.

Potential Process-Related Impurities: Based on common synthetic routes like Suzuki or Negishi coupling, potential impurities could include:

  • Starting Materials: Unreacted 2-bromotoluene, 3-fluoro-4-formylbenzoic acid, or the corresponding boronic acid/ester.

  • Regioisomers: Isomers formed from non-selective coupling reactions.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., Toluene, Ethyl Acetate, Dichloromethane).

The absence of signals corresponding to these potential impurities in the ¹H NMR spectrum is the first indicator of high purity.[6]

Quantitative NMR (qNMR): The Absolute Purity Determination

For an accurate purity assessment, we employ absolute quantitative ¹H NMR (qNMR).[7] This involves adding a certified internal standard of known purity and weight to a precisely weighed sample of our compound.[4] The purity of the analyte is then calculated directly from the integral ratios of the analyte and standard signals.

Causality Behind Experimental Choices:

  • Choice of Internal Standard: The ideal standard must be stable, non-reactive, have high purity, and possess sharp signals that do not overlap with the analyte's signals.[4][5] For our target molecule, maleic acid or dimethyl sulfone are excellent choices, offering simple singlet signals in regions that are typically clear.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. To ensure all protons have fully relaxed back to their equilibrium state before the next pulse, the relaxation delay (d1) plus the acquisition time (at) should be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard). A d1 of 30-60 seconds is often a safe starting point for small molecules to ensure full signal recovery and accurate integration.[5]

  • Signal-to-Noise (S/N): For integration errors to be less than 1%, a S/N ratio of at least 250:1 is required.[5] This is achieved by running a sufficient number of scans based on the sample concentration.

cluster_1 qNMR Purity Calculation Analyte Analyte Signal (Known Protons, N_a) Integral_A Integral (I_a) Analyte->Integral_A Standard Internal Standard Signal (Known Protons, N_std) Integral_S Integral (I_std) Standard->Integral_S Formula P_a = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std Integral_A->Formula Integral_S->Formula Weight_A Analyte Mass (m_a) Weight_A->Formula Weight_S Standard Mass (m_std) Weight_S->Formula MW_A Analyte MW (M_a) MW_A->Formula MW_S Standard MW (M_std) MW_S->Formula Purity_S Standard Purity (P_std) Purity_S->Formula

Figure 2: The logical flow of the absolute qNMR purity calculation.

Mass Spectrometry (MS): Corroborating Molecular Weight

While NMR provides the structural blueprint, mass spectrometry offers an unambiguous confirmation of the molecular weight (MW). When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for detecting and identifying impurities, even at trace levels.

Experimental Choices:

  • Ionization Mode: For a carboxylic acid, Electrospray Ionization (ESI) in negative mode is ideal, as the acidic proton is readily lost, yielding a strong signal for the deprotonated molecule [M-H]⁻.

  • Analysis: We look for a prominent peak corresponding to the calculated m/z of the [M-H]⁻ ion (C14H10FO2⁻), which is 229.06. The presence of other ions could indicate impurities or adducts. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the identity of the main peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.[8] It serves as an excellent identity check and can quickly flag gross contamination if the spectrum deviates significantly from the expected pattern.

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹, due to hydrogen bonding.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[9]

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.[9]

While FT-IR is excellent for identity, it has significant limitations for purity assessment. Structurally similar impurities (e.g., regioisomers) will have nearly identical IR spectra, making them impossible to distinguish or quantify with this method.

Comparative Summary of Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H qNMR Nuclear spin in a magnetic fieldStructure, absolute quantitationPrimary quantitative method, no reference standard of the analyte needed, detects a wide range of impurities (including non-UV active)[3][10]Lower sensitivity than chromatography, potential for peak overlap in complex mixtures[4]
LC-MS Differential partitioning & mass-to-charge ratioMolecular weight, impurity profileHigh sensitivity and resolution, provides MW of impuritiesRequires analyte-specific reference standards for absolute quantitation, impurities must be ionizable
FT-IR Vibrational transitions of molecular bondsFunctional group identityFast, non-destructive, simple sample preparationNot quantitative for minor impurities, insensitive to structurally similar compounds[8]
HPLC-UV Differential partitioning between phasesRelative purity, impurity profileHigh sensitivity and resolution, well-established for purity analysis[6]Requires UV chromophore, co-elution can hide impurities, relative purity depends on response factors

Detailed Experimental Protocols

Protocol 1: Purity Determination by Absolute ¹H qNMR

This protocol is adapted from established guidelines for absolute qNMR analysis.[7][11]

  • Standard Preparation: Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into a clean vial. Dissolve in a known volume (e.g., 5.00 mL) of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 15-20 mg of 3-Fluoro-4-(2-methylphenyl)benzoic acid into a clean NMR tube.

  • Internal Standard Addition: Using a calibrated pipette, add a precise volume (e.g., 600 µL) of the internal standard stock solution to the NMR tube containing the analyte. Ensure the solid is fully dissolved.

  • NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard 1D proton experiment (e.g., Bruker zg30).

    • Pulse Angle: 30 degrees (to reduce relaxation time effects).

    • Relaxation Delay (d1): 45 seconds.

    • Number of Scans (ns): 16-32 (or as needed to achieve S/N > 250:1 for signals of interest).

    • Acquisition Time (aq): ~3-4 seconds.

  • Data Processing:

    • Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz).

    • Perform Fourier transform, automatic phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculation: Use the standard purity equation[5]: Purity_analyte = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

Protocol 2: Molecular Weight Confirmation by LC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like Acetonitrile or Methanol. Dilute 100-fold for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI Negative Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Analysis: Extract the ion chromatogram for the target m/z of 229.06. Analyze the mass spectrum of the main peak to confirm the molecular weight.

Anticipated Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.2br s1H-COOH
Aromatic7.8-8.0m2HAr-H
Aromatic7.2-7.5m4HAr-H
Methyl~2.2s3H-CH₃
¹³C NMR (101 MHz, DMSO-d₆)Chemical Shift (δ, ppm)Assignment
Carbonyl~166.5-COOH
Aromatic162.1 (d, J ≈ 250 Hz)C-F
Aromatic125-14010 x Ar-C
Methyl~19.5-CH₃
FT-IR (ATR)Wavenumber (cm⁻¹)Assignment
Broad Band2500-3300O-H stretch (acid dimer)
Strong, Sharp1695C=O stretch
Multiple Bands1450-1600Aromatic C=C stretch
Strong1250C-F stretch
Mass Spectrometry (ESI-)m/zAssignment
229.06[M-H]⁻Parent Ion
185.07[M-H-CO₂]⁻Loss of Carbon Dioxide

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[12]

Conclusion

The validation of purity for a critical research compound like 3-Fluoro-4-(2-methylphenyl)benzoic acid demands a rigorous, evidence-based approach. Relying solely on a single chromatographic technique provides an incomplete picture. By integrating the definitive structural and quantitative power of qNMR, the unambiguous molecular weight confirmation from mass spectrometry, and the rapid functional group verification of FT-IR, researchers can establish a self-validating system of analysis. This orthogonal strategy, grounded in the principles of analytical chemistry and regulatory guidance[13][14], ensures that the material's purity is not just a number, but a trusted foundation for subsequent scientific endeavors.

References

  • Bruker Corporation. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from Bruker.com.[10]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). A Guide to Quantitative 1H NMR (qHNMR) for Purity Assessment. Journal of Medicinal Chemistry, 57(21), 9220–9231.[3]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma.[4]

  • Manitoba, K., & Westwood, S. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(27), 6841–6850.[15]

  • University of Durham. (2017). Quantitative NMR Spectroscopy. Retrieved from Durham University.[5]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA.[1]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH.org.[2]

  • Gadek, T. R., & Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9199–9200.[7]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov.[13]

  • Pharmaceutical and Medical Devices Agency (PMDA), Japan. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from PMDA.go.jp.[14]

  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. Retrieved from BenchChem.[6]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. Retrieved from Chemistry Stack Exchange.[16]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Retrieved from ACS Publications.[11]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST Chemistry WebBook. Retrieved from NIST.gov.[17]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC.org.[12]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from Quora.[8]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from docbrown.info.[9]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Docking Models: The Case of 3-Fluoro-4-(2-methylphenyl)benzoic acid

This guide provides a comprehensive, in-depth comparison of methodologies for validating computational docking models, using 3-Fluoro-4-(2-methylphenyl)benzoic acid as a case study. As researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for validating computational docking models, using 3-Fluoro-4-(2-methylphenyl)benzoic acid as a case study. As researchers and drug development professionals, the predictive power of our in silico models is only as robust as their validation. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices and establishing a framework for self-validating protocols.

Introduction: The Imperative of Model Validation in Drug Discovery

This guide will use 3-Fluoro-4-(2-methylphenyl)benzoic acid, a novel small molecule, to illustrate a comprehensive validation workflow. In the absence of an experimentally determined protein target for this specific molecule, we will use Cyclooxygenase-2 (COX-2) as a representative target. COX-2 is a well-characterized enzyme and a common target for non-steroidal anti-inflammatory drugs (NSAIDs), which often share structural similarities with our topic molecule, such as a biphenyl scaffold.[2][3] We will utilize the crystal structure of human COX-2 in complex with the inhibitor Celecoxib (PDB ID: 3LN1) as our primary receptor model.

Part 1: Preparing the Battlefield - Receptor and Ligand Preparation

The quality of your docking results is fundamentally dependent on the quality of your input structures. Garbage in, garbage out is a particularly salient aphorism in computational chemistry.

Receptor Preparation: From Crystal Structure to Docking-Ready Model

The initial PDB structure is not immediately suitable for docking. It often contains crystallographic water molecules, lacks hydrogen atoms, and may have missing side chains or loops.

Protocol: Receptor Preparation using Schrödinger's Protein Preparation Wizard

  • Import the PDB Structure: Begin by importing the crystal structure of COX-2 (e.g., PDB ID: 3LN1) into your modeling software (e.g., Maestro).

  • Pre-processing: The Protein Preparation Wizard will guide you through several crucial steps:

    • Assign Bond Orders and Add Hydrogens: This is essential for correct atom typing and charge assignment.

    • Create Zero-Order Bonds to Metals and Disulfide Bonds: Ensures the correct geometry of these important structural features.

    • Fill in Missing Side Chains and Loops: Use Prime to build and optimize any missing residues.

  • Treat Water Molecules: Remove any water molecules that are not involved in key interactions with the co-crystallized ligand. Retaining critical "bridging" water molecules can be crucial for accurate docking.

  • Protonation State Assignment: At a physiological pH of 7.4, the protonation states of acidic and basic residues are assigned using Epik. This step is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: A restrained energy minimization of the added hydrogens and any modeled loops is performed to relieve any steric clashes. The heavy atoms of the protein backbone are typically constrained to prevent significant deviation from the crystal structure.

Causality: The goal of this meticulous preparation is to create a receptor model that is as close to a physiologically relevant state as possible. Incorrect protonation states can lead to the mischaracterization of key hydrogen bonding interactions, while the presence of non-essential water molecules can occlude the binding site and prevent the ligand from adopting its correct pose.

Ligand Preparation: Defining the Challenger

The 3D structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid must also be carefully prepared to ensure it has the correct stereochemistry, protonation state, and a diverse set of low-energy conformers.

Protocol: Ligand Preparation using Schrödinger's LigPrep

  • Import Ligand Structure: Import the 2D structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

  • Generate Tautomers and Stereoisomers: Although our molecule has no stereocenters, this step is crucial for other ligands.

  • Assign Protonation States: Using Epik, generate possible protonation states at a target pH of 7.4. For a carboxylic acid, this will primarily be the deprotonated (carboxylate) form.

  • Generate Low-Energy Conformers: A conformational search is performed to generate a representative set of low-energy 3D structures. This is vital as the ligand is treated flexibly in most docking protocols.

Part 2: The Docking Simulation - Predicting the Interaction

With our receptor and ligand prepared, we can now perform the docking simulation. We will use Glide, a widely used docking program, for this example.[1][4][5]

Protocol: Molecular Docking with Glide

  • Receptor Grid Generation: A grid is generated around the binding site of the receptor. This grid pre-calculates the energetic properties of the binding pocket, which significantly speeds up the docking process. The grid is typically centered on the co-crystallized ligand from the PDB structure.

  • Ligand Docking: The prepared ligand (3-Fluoro-4-(2-methylphenyl)benzoic acid) is then docked into the generated grid.

    • Standard Precision (SP) and Extra Precision (XP): It is advisable to run docking at both SP and XP modes. SP is faster and suitable for screening large libraries, while XP is more computationally intensive and provides more accurate poses and scores.[5]

Part 3: The Moment of Truth - A Multi-Faceted Validation Approach

A single docking score is not sufficient to validate a model. A robust validation strategy employs multiple, orthogonal methods to assess the reliability of the docking protocol.

Re-docking: Can the Model Reproduce Reality?

The first and most fundamental validation is to determine if the docking program can reproduce the binding pose of the co-crystallized ligand.

Protocol: Re-docking the Co-crystallized Ligand

  • Extract and Prepare the Co-crystallized Ligand: Extract Celecoxib from the 3LN1 PDB structure and prepare it using LigPrep.

  • Dock the Ligand: Dock the prepared Celecoxib back into the COX-2 active site using the same protocol as for our topic molecule.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful re-docking.[1]

Interpretation: A low RMSD in re-docking provides confidence that the docking algorithm and scoring function can accurately identify the correct binding mode for this class of inhibitors.

Virtual Screening: Distinguishing Friends from Foes

A more rigorous validation involves assessing the docking protocol's ability to differentiate known active compounds (inhibitors) from a set of decoy molecules (compounds with similar physicochemical properties but are presumed to be inactive).

Protocol: Virtual Screening Validation

  • Assemble a Test Set:

    • Actives: Compile a list of known COX-2 inhibitors.

    • Decoys: Generate a set of decoy molecules with similar properties (e.g., molecular weight, logP, number of rotatable bonds) to the actives. The Directory of Useful Decoys (DUD-E) is a valuable resource for this.[6]

  • Prepare and Dock the Library: Prepare the combined library of actives and decoys using LigPrep and dock them into the COX-2 receptor grid.

  • Analyze the Results: Evaluate the ability of the docking scores to rank the active compounds higher than the decoys.

Key Validation Metrics:

MetricDescriptionGood Performance
Enrichment Factor (EF) The ratio of the concentration of active compounds found in a small fraction of the top-ranked results compared to a random selection.EF at 1% > 1 indicates better than random selection.
Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot A plot of the true positive rate versus the false positive rate. The AUC represents the probability that a randomly chosen active compound will be ranked higher than a randomly chosen decoy.AUC of 1.0 is a perfect classifier; AUC of 0.5 is random.[7]

A high enrichment factor and an AUC value significantly greater than 0.5 demonstrate that the docking protocol can effectively distinguish true binders from non-binders.

Comparison of Docking Programs and Scoring Functions

No single docking program or scoring function is perfect for all systems.[1] It is prudent to compare the performance of multiple tools.

Docking ProgramSearch AlgorithmScoring Function Principle
Glide Hierarchical filters and exhaustive searchEmpirical (GlideScore)
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical + Machine Learning-based
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore), Knowledge-based (ASP)

Workflow for Comparing Docking Programs

Caption: Workflow for comparing different docking programs.

Part 4: Beyond Docking - Corroboration with Advanced Computational Methods

For high-value hits, it is often necessary to employ more computationally expensive but potentially more accurate methods to further validate the docking results.

Molecular Dynamics (MD) Simulations: Assessing Pose Stability

A docked pose represents a static snapshot. MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding mode over time.[8]

Protocol: MD Simulation of the Docked Complex

  • System Setup: The docked complex of 3-Fluoro-4-(2-methylphenyl)benzoic acid and COX-2 is placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long (e.g., 100 ns) MD simulation is performed.

  • Analysis:

    • RMSD of the Ligand: The RMSD of the ligand with respect to its initial docked pose is monitored throughout the simulation. A stable RMSD indicates that the ligand remains in the binding pocket in a consistent orientation.

    • Hydrogen Bond Analysis: The persistence of key hydrogen bonds predicted by docking is analyzed.

Workflow for MD Simulation Validation

Caption: Workflow for validating a docking pose using MD simulation.

Binding Free Energy Calculations: A More Refined Energy Estimation

Docking scores are generally good for ranking but are not accurate representations of binding affinities. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimates of the binding free energy.[9]

Protocol: MM/GBSA Calculation

  • Extract Snapshots: Snapshots of the protein, ligand, and complex are extracted from the MD trajectory.

  • Calculate Energy Components: For each snapshot, the molecular mechanics energy, solvation free energy (polar and non-polar contributions), and entropic contributions are calculated.

  • Calculate Binding Free Energy: The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand.

Comparison of Validation Methods

MethodStrengthsWeaknesses
Re-docking Fast, simple, good first-pass validation.Only validates for the co-crystallized ligand's chemotype.
Virtual Screening More rigorous, assesses ability to distinguish actives from decoys.Requires a curated set of known actives and decoys.
MD Simulation Accounts for protein flexibility and solvent effects, assesses pose stability.Computationally expensive, requires significant expertise.
MM/GBSA More accurate binding energy estimation than docking scores.Still an approximation, sensitive to simulation parameters.

Conclusion: An Integrated and Iterative Approach to Model Validation

The validation of a computational docking model is not a linear process with a single endpoint. It is an iterative and integrated approach that combines multiple lines of computational evidence to build confidence in the predictive power of the model. By employing a combination of re-docking, virtual screening, and more advanced methods like molecular dynamics simulations, researchers can ensure that their in silico models are robust, reliable, and ultimately, more likely to lead to the discovery of novel therapeutics. This rigorous validation is the bedrock of trustworthy computational drug discovery.

References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Tutorial: Docking with Glide - UC Santa Barbara. (n.d.). Retrieved March 18, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved March 18, 2026, from [Link]

  • How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step) - YouTube. (2026, February 15). Retrieved March 18, 2026, from [Link]

  • A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Protein-ligand docking with. (n.d.). Retrieved March 18, 2026, from [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India - BioNome. (2026, March 2). Retrieved March 18, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020, December 23). Retrieved March 18, 2026, from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Structure-Based Virtual Screening Using Glide. (n.d.). Retrieved March 18, 2026, from [Link]

  • Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. (n.d.). Retrieved March 18, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved March 18, 2026, from [Link]

  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - Dove Medical Press. (2022, April 12). Retrieved March 18, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-4-(2-methylphenyl)benzoic acid

As a Senior Application Scientist, I frequently guide drug development teams through the scale-up and handling of novel halogenated biaryl building blocks. 3-Fluoro-4-(2-methylphenyl)benzoic acid is a highly valuable pha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the scale-up and handling of novel halogenated biaryl building blocks. 3-Fluoro-4-(2-methylphenyl)benzoic acid is a highly valuable pharmaceutical intermediate, but its physical and chemical properties demand rigorous operational controls.

This guide provides a causality-driven framework for personal protective equipment (PPE) selection, handling methodologies, and disposal protocols to ensure absolute safety and compliance in your laboratory.

Part 1: Chemical Profiling and Risk Causality

To design an effective safety protocol, we must first understand the mechanistic risks associated with 3-Fluoro-4-(2-methylphenyl)benzoic acid:

  • Particulate Aerosolization : As a dry crystalline powder, this benzoic acid derivative is highly susceptible to electrostatic charging. During weighing and transfer, "fly-away" aerosolization can easily occur. Inhalation of fluorinated benzoic acid dust can lead to severe mucosal and respiratory tract irritation.

  • Dermal and Ocular Irritation : The carboxylic acid moiety imparts mild to moderate acidity. Upon contact with the moisture of mucosal membranes, eyes, or perspiration on the skin, it can cause localized chemical burns and severe irritation.

  • Halogenated Lipophilicity : The presence of the fluorine atom and the biaryl system significantly increases the molecule's lipophilicity. If the powder is dissolved in highly permeating organic solvents (such as DMSO or DMF) commonly used in drug discovery, dermal absorption rates increase exponentially, necessitating multi-layered chemical barriers.

Part 2: Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling highly active or irritating pharmaceutical intermediates. The selection of PPE must be treated as a self-validating system where each layer compensates for the vulnerabilities of the others, in strict accordance with the[1].

Table 1: Quantitative PPE Specifications and Rationale

PPE CategorySpecificationCausality / RationaleBreakthrough Time (Solvent Dependent)
Hand Protection Outer: Nitrile (8 mil)Inner: NeopreneNitrile provides a robust physical barrier against fine crystalline powders; Neoprene resists permeating organic solvents (e.g., DMF, DMSO) used to dissolve biaryl compounds.>240 mins (Dry Powder)~60 mins (DMF/DMSO)
Respiratory N95/P100 Particulate Respirator or PAPRPrevents inhalation of aerosolized fluorinated crystalline dust, which avoids acute respiratory tract irritation.N/A (Particulate barrier)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against acidic dust aerosolization and potential solvent splashes during the solubilization phase.N/A
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent powder from migrating up the forearm; FR material protects against flammable solvents used in downstream processing.N/A

Part 3: Operational Plan (Step-by-Step Methodologies)

The following protocol ensures that the handling of 3-Fluoro-4-(2-methylphenyl)benzoic acid is contained and controlled from the moment the storage vessel is opened.

Protocol 1: Weighing and Transfer

  • Environmental Preparation : Conduct all dry powder handling inside a Class I biological safety cabinet or a dedicated ventilated balance enclosure (VBE) maintaining negative pressure[2]. Causality: Standard chemical fume hoods often have face velocities that are too turbulent, which can aggressively aerosolize fine powders. VBEs provide a gentle, sweeping laminar flow.

  • Static Mitigation : Place an anti-static ionizing bar directly adjacent to the analytical balance. Causality: Neutralizing the electrostatic charge prevents the powder from adhering to gloves, spatulas, and the sides of the weighing vessel, ensuring accurate dosing and preventing environmental contamination.

  • Transfer Mechanics : Utilize a grounded, stainless steel spatula. Causality: Plastic or Teflon spatulas generate triboelectric charges that exacerbate powder aerosolization.

  • In-Hood Solubilization : Whenever possible, add the primary reaction solvent (e.g., DCM, DMF) directly to the weighing vessel inside the VBE before transporting the material to the main reaction setup[3]. Causality: Transporting the compound as a liquid solution completely eliminates the risk of powder aerosolization in the ambient laboratory environment.

Protocol 2: Spill Response and Disposal Plan A spill of a halogenated acidic powder requires a specific, chemically sound neutralization strategy. Do not use a dry brush or broom , as this will immediately aerosolize the compound.

  • Containment : Immediately isolate the area. If the spill occurs outside a ventilated enclosure, don a P100 respirator before approaching the spill zone.

  • Neutralization : Wet absorbent laboratory pads with a mild alkaline solution (e.g., 5% sodium bicarbonate). Gently place the wet pads over the spilled powder. Causality: The sodium bicarbonate chemically neutralizes the carboxylic acid, converting it into a highly water-soluble, non-volatile, and less irritating sodium salt, while the moisture physically traps the particulates.

  • Collection : Wipe inward from the edges of the spill to prevent spreading. Scoop the neutralized slurry using a non-sparking tool into a wide-mouth, sealable polyethylene container.

  • Waste Segregation : Label the container explicitly as "Halogenated Organic Waste"[4]. Causality: Environmental regulations require strict segregation of fluorinated and halogenated compounds from standard aqueous or non-halogenated organic waste streams to prevent the formation of toxic byproducts (like hydrogen fluoride) during incineration.

Part 4: Workflow Visualization

G Storage Storage & Retrieval (Desiccator, 2-8°C) PPE Don PPE (Double Nitrile, N95/PAPR) Storage->PPE Pre-operation Hood Ventilated Enclosure (Negative Pressure) PPE->Hood Enter Work Zone Mitigation Static Mitigation (Ionizing Bar) Hood->Mitigation Preparation Weighing Weighing & Dispensing (Anti-static Tools) Mitigation->Weighing Active Handling Solvent Solubilization (e.g., DMF/DCM) Weighing->Solvent Chemical Processing Spill Spill Response (Bicarbonate Neutralization) Weighing->Spill If Spillage Occurs Waste Waste Segregation (Halogenated Organics) Solvent->Waste Post-Reaction Waste Spill->Waste Cleanup Materials

Workflow for the safe handling, processing, and disposal of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

References

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL :[Link]

  • Title : OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : Chemical Safety Manual for Small Businesses Source : American Chemical Society (ACS) URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(2-methylphenyl)benzoic acid
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